6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound with a unique structure that includes an allyl group, a benzodioxole moiety, and a dibenzo-thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde and an appropriate allylating agent under acidic conditions.
Construction of the Dibenzo-thiazine Core: This involves the cyclization of a suitable precursor, such as a 2-aminobenzothiazole derivative, with a dibenzyl halide in the presence of a base.
Coupling of the Benzodioxole and Dibenzo-thiazine Units: This step typically requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, under inert atmosphere and elevated temperatures.
Introduction of the Carboxamide Group: This can be achieved through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.
Scientific Research Applications
6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cell proliferation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, thereby preventing cell proliferation and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-ALLYL-N’-(1,3-BENZODIOXOL-5-YL)UREA: This compound shares the benzodioxole moiety but lacks the dibenzo-thiazine core.
1-BENZO[1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds have a similar benzodioxole structure but differ in the heteroaryl and indole components.
Uniqueness
6-Allyl-N-(1,3-benzodioxol-5-YL)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide is unique due to its combination of the benzodioxole moiety with the dibenzo-thiazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H18N2O5S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5,5-dioxo-6-prop-2-enylbenzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H18N2O5S/c1-2-11-25-19-9-7-15(12-18(19)17-5-3-4-6-22(17)31(25,27)28)23(26)24-16-8-10-20-21(13-16)30-14-29-20/h2-10,12-13H,1,11,14H2,(H,24,26) |
InChI Key |
UFBJEGAFTKVZDW-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C2=C(C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5S1(=O)=O |
Origin of Product |
United States |
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